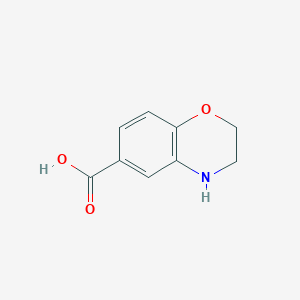

3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Beschreibung

Structural Overview and Nomenclature

The molecular architecture of this compound encompasses a fused bicyclic system characterized by the integration of a benzene ring with a six-membered oxazine heterocycle containing both nitrogen and oxygen heteroatoms. This compound belongs to the broader family of 1,4-benzoxazine derivatives, which are distinguished by their unique structural features and diverse chemical reactivity patterns. The systematic nomenclature reflects the compound's structural organization, where the dihydro designation indicates the saturation of specific positions within the heterocyclic framework, while the carboxylic acid functional group at the 6-position contributes significantly to its chemical properties and biological activity potential.

Related compounds within this chemical class exhibit varying substitution patterns and functional group modifications that influence their physicochemical properties and biological activities. The 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid derivative, with molecular formula C₉H₇NO₄ and molecular weight of 193.16 grams per mole, represents one such structural variant that has received considerable attention in chemical literature. This oxo-derivative demonstrates distinct characteristics including a melting point range of 310-314 degrees Celsius and a predicted boiling point of 471.4 degrees Celsius, highlighting the thermal stability inherent in benzoxazine structures.

The structural diversity within the benzoxazine carboxylic acid family extends to positional isomers, such as 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, which bears the carboxylic acid functionality at the 2-position rather than the 6-position. This positional isomer, with molecular formula C₉H₉NO₃ and molecular weight of 179.17 grams per mole, serves as an important synthetic building block in the preparation of nitrogen-substituted benzomorpholine derivatives and other heterocyclic compounds. The comparative analysis of these positional isomers reveals how subtle structural modifications can significantly impact both synthetic accessibility and potential applications in medicinal chemistry.

Table 1: Structural Properties of Selected Benzoxazine Carboxylic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) |

|---|---|---|---|---|

| 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | C₉H₇NO₄ | 193.16 | 134997-87-8 | 310-314 |

| 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | C₉H₉NO₃ | 179.17 | 90563-93-2 | Not specified |

| 2-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | C₁₀H₁₁NO₃ | 193.20 | 1539563-75-1 | Not specified |

Historical Development in Heterocyclic Chemistry

The emergence and development of 1,4-benzoxazine chemistry represents a significant milestone in the evolution of heterocyclic compound research, with foundational work establishing the synthetic methodologies and structural principles that continue to guide contemporary investigations. The historical trajectory of benzoxazine chemistry gained substantial momentum following early discoveries that demonstrated the remarkable biological activities associated with these heterocyclic frameworks, particularly in the context of natural product isolation and synthetic medicinal chemistry applications.

The systematic investigation of 1,4-benzoxazine derivatives began with the recognition of their occurrence in natural systems, where compounds such as 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one were first isolated and characterized. This natural product, commonly referred to as 2,4-dihydroxy-1,4-benzoxazin-3-one, was identified as a key component in the chemical defense mechanisms of various plant species, particularly corn seedlings, where it functions as an active compound in resistance against the European corn borer. The discovery of such naturally occurring benzoxazinones provided crucial insights into the ecological and biological significance of this compound class, establishing a foundation for subsequent synthetic and medicinal chemistry investigations.

The synthetic chemistry of benzoxazine derivatives experienced significant advancement through the development of efficient preparative methodologies, most notably the work by Shridhar and colleagues who established a convenient single-step synthesis of 1,4-benzoxazinones through the reaction of 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone in the presence of aqueous sodium bicarbonate. This synthetic breakthrough provided researchers with accessible routes to benzoxazine structures, facilitating broader investigation of their chemical properties and potential applications. Alternative synthetic strategies emerged subsequently, including reduction methodologies employing iron and acetic acid or zinc and ammonium chloride for the conversion of nitro ethers to benzoxazinones, although these approaches typically yielded moderate product quantities.

The evolution of benzoxazine chemistry continued with the recognition that these heterocyclic systems could serve as privileged scaffolds in medicinal chemistry applications. The designation as privileged scaffolds reflects the observation that benzoxazine-containing compounds frequently exhibit diverse biological activities, including anti-inflammatory, antimicrobial, anti-tuberculosis, antioxidant, and anticancer properties. This recognition stimulated intensive research efforts focused on structure-activity relationship studies and the development of novel synthetic methodologies for accessing benzoxazine derivatives with enhanced biological profiles and improved pharmacokinetic properties.

Significance in Organic and Medicinal Chemistry

The significance of this compound and related derivatives in contemporary organic and medicinal chemistry stems from their unique combination of structural features, synthetic accessibility, and diverse biological activity profiles. These compounds represent versatile synthetic intermediates that enable the construction of complex molecular architectures through various chemical transformations, while simultaneously serving as pharmacologically active entities with demonstrated therapeutic potential across multiple disease areas.

In the realm of synthetic organic chemistry, benzoxazine carboxylic acid derivatives function as important building blocks for the preparation of more complex heterocyclic systems and fused ring compounds. The presence of both the benzoxazine core and the carboxylic acid functionality provides multiple reactive sites for further chemical modification, enabling the synthesis of diverse molecular libraries for biological evaluation. The carboxylic acid group, in particular, serves as a versatile handle for the introduction of various substituents through standard coupling reactions, esterification processes, and amide bond formation, thereby expanding the structural diversity accessible from these core frameworks.

The medicinal chemistry significance of benzoxazine derivatives is exemplified by their incorporation into clinically relevant pharmaceutical agents and their demonstrated activity against various therapeutic targets. Notable examples include ofloxacin, a 1,4-benzoxazine fused heterocycle that functions as an active antibacterial agent currently in clinical use. This quinolone antibiotic demonstrates the successful translation of benzoxazine chemistry from laboratory research to therapeutic application, highlighting the potential for continued development of this compound class in pharmaceutical research.

Recent research has revealed the anticancer potential of benzoxazine derivatives, with systematic structure-activity relationship studies identifying key structural features that contribute to antiproliferative activity. Investigations of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives have demonstrated significant anticancer activity against multiple cell lines, including prostate cancer, breast cancer, pancreatic cancer, and glioblastoma cell lines, with some compounds exhibiting fifty percent inhibitory concentration values in the micromolar range. These findings suggest that benzoxazine carboxylic acid derivatives may serve as valuable lead compounds for anticancer drug development, particularly when appropriately functionalized with electron-donating groups and hydroxyl substituents that enhance hydrogen bonding interactions with target proteins.

Table 2: Biological Activities of Benzoxazine Derivatives in Medicinal Chemistry

The versatility of benzoxazine chemistry extends beyond traditional pharmaceutical applications to encompass materials science and agricultural chemistry. In materials science, benzoxazine derivatives have found application in the development of polymer systems and advanced materials with unique properties. The ability to modify the benzoxazine core structure through various substitution patterns enables the fine-tuning of material properties for specific applications, demonstrating the broad utility of this heterocyclic framework.

The agricultural significance of benzoxazine derivatives is particularly noteworthy given their natural occurrence and demonstrated biological activities in plant systems. Compounds such as blepharin, a biologically significant 1,4-benzoxazinone glycoside, exemplify the ecological importance of these molecules in natural defense mechanisms. The understanding of these natural roles has informed the development of synthetic analogues for potential use as environmentally friendly agrochemicals, representing an important area of ongoing research in sustainable agriculture.

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9(12)6-1-2-8-7(5-6)10-3-4-13-8/h1-2,5,10H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDBZPKNGZROQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695257 | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918789-44-3 | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

3,4-Dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and applications in research and medicine.

The molecular formula of this compound is . It features a benzoxazine ring structure, which is known for its potential biological activity. The compound can exist in various forms depending on the presence of substituents on the benzoxazine ring.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and cellular pathways:

- Inhibition of DNA Topoisomerase I : This enzyme is crucial for DNA replication and transcription. Inhibition by the compound prevents the relaxation of supercoiled DNA, leading to apoptosis in cancer cells.

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which can protect cells from oxidative stress and damage.

- PARP Inhibition : Similar compounds have been suggested to act as inhibitors of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy that prevents DNA repair in damaged cells.

3.1 Anticancer Activity

Research indicates that this compound has potential anticancer effects:

- Cytotoxicity : In vitro studies have shown that the compound induces cytotoxic effects in various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The cytotoxicity was assessed using the MTT assay, demonstrating a dose-dependent relationship .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 20 | High sensitivity |

| MDA-MB-231 | 30 | Moderate sensitivity |

| COLO201 | 15 | High sensitivity |

3.2 Anti-inflammatory Effects

At lower doses, this compound has been reported to exhibit anti-inflammatory properties, making it a candidate for further research into therapeutic applications against inflammatory diseases.

4. Case Studies

Several studies highlight the biological efficacy of this compound:

- Study on Tumor Cell Lines : A study demonstrated that the compound showed selective cytotoxicity against tumor cells compared to normal fibroblasts (WI-38), indicating its potential as a targeted anticancer agent .

- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with the compound resulted in cell cycle arrest at various phases (G0/G1 and G2/M), depending on the concentration used .

5. Research Applications

The compound's unique properties make it valuable in various fields:

- Medicinal Chemistry : Investigated for its potential as a lead compound in drug development targeting cancer and inflammatory diseases.

- Material Science : Used as a building block in organic synthesis and polymer chemistry due to its reactive functional groups.

6. Conclusion

This compound demonstrates significant biological activity through multiple mechanisms, particularly in cancer therapy and as an antioxidant agent. Ongoing research is essential to fully elucidate its potential therapeutic applications and optimize its efficacy.

Vergleich Mit ähnlichen Verbindungen

Antimicrobial Activity

- Levofloxacin and its derivatives (e.g., 4-methyl-3-oxo variant) exhibit potent activity against Gram-negative bacteria like E. coli by targeting DNA gyrase . In contrast, simpler analogs lacking fluorine or piperazinyl groups (e.g., the parent compound) show reduced efficacy, highlighting the importance of these substituents .

Stability and Reactivity

- Methylsulfonyl groups at position 4 enhance steric bulk and electron-withdrawing effects, increasing stability under acidic conditions .

- Oxo groups at position 3 introduce conjugation effects, altering the electron density of the benzene ring and influencing reactivity in cyclization reactions .

Key Research Findings

Levofloxacin Derivatives : The 3-methyl and 4-methylpiperazinyl groups in levofloxacin are critical for penetrating bacterial cell walls and resisting efflux pumps, a feature absent in simpler benzoxazine-carboxylic acids .

Positional Isomerism : 6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid (positional isomer of the parent compound) shows distinct pharmacokinetics due to altered hydrogen-bonding patterns .

Material Science Applications : Derivatives like 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde (CAS 200195-15-9) are explored in polymer chemistry for their thermal stability and photoresponsive properties .

Vorbereitungsmethoden

Direct Cyclization of 2-Aminophenols with Carboxylic Acid Derivatives

Method Overview:

This classical approach involves the cyclization of 2-aminophenols with suitable carboxylic acid derivatives, such as esters or acid chlorides, under reflux conditions. The process typically proceeds via nucleophilic attack of the amino group on activated carboxylic derivatives, followed by intramolecular cyclization to form the benzoxazine ring.

2-Aminophenol + Carboxylic acid derivative → Reflux → 3,4-Dihydro-2H-1,4-benzoxazine-6-carboxylic acid

- Reflux in solvents like ethanol or toluene.

- Use of dehydrating agents or catalysts (e.g., polyphosphoric acid, PPA).

- The method yields moderate to high purity products with yields ranging from 50% to 75%.

- Reaction times vary from 4 to 12 hours depending on the specific derivative.

- This approach is straightforward but may require purification steps to remove residual starting materials.

Intramolecular Cyclization of 2-Hydroxyphenyl Carboxylic Acid Derivatives

Method Overview:

This strategy involves the cyclization of 2-hydroxyphenyl derivatives bearing a carboxylic acid or ester group at the appropriate position. The process is often facilitated by activating agents such as carbodiimides or by employing high-temperature conditions.

2-Hydroxyphenyl carboxylic acid derivative + Activation agent → Cyclization → this compound

- Activation with carbodiimides (e.g., DCC or EDC) enhances yields.

- Cyclization can be achieved under mild conditions at room temperature with appropriate catalysts.

- The yields are generally high (up to 80%).

- Suitable for synthesizing derivatives with various substituents on the aromatic ring.

Ring-Opening of Benzoxazine Precursors Followed by Carboxylation

Method Overview:

This method employs the ring-opening of pre-formed benzoxazine compounds, followed by functionalization at the 6-position with carboxylic acid groups. It is often used when benzoxazine precursors are readily available.

Pre-formed benzoxazine + Oxidative or nucleophilic conditions → Ring-opening → Functionalization with carboxylic acid → this compound

- The process involves multiple steps, including oxidation or nucleophilic substitution.

- Yields vary but can reach up to 65%.

- Suitable for modifying existing benzoxazine frameworks.

Multi-step Synthesis via Mannich-Type Reactions

Method Overview:

A modern approach involves Mannich-type reactions to construct the benzoxazine ring with subsequent oxidation or carboxylation at the 6-position.

Aromatic amine + Formaldehyde + Phenol derivatives → Mannich base → Cyclization and oxidation → this compound

- This method allows for structural diversification.

- Yields are moderate (30-50%) but provide flexibility in substituents.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| 1. Direct Cyclization | 2-Aminophenols + Carboxylic derivatives | Reflux, dehydrating agents | 50-75% | Simplicity, straightforward | Requires purification |

| 2. Intramolecular Cyclization | 2-Hydroxyphenyl carboxylic acids | Carbodiimides, mild heating | Up to 80% | High yields, mild conditions | Needs activation agents |

| 3. Ring-Opening & Functionalization | Benzoxazine precursors | Oxidation, nucleophilic conditions | 65% | Versatile modifications | Multi-step process |

| 4. Mannich Reaction | Aromatic amines + Formaldehyde + Phenols | Reflux, oxidation | 30-50% | Structural diversity | Lower yields, multi-step |

Research Findings and Notes

Patents and Literature:

The patent literature indicates that refluxing mixtures of 2-aminophenols with acyl chlorides or esters efficiently produce benzoxazine derivatives, including the carboxylic acid variants, with yields around 60-70%.Recent Advances:

Recent synthetic pathways focus on greener methods, employing milder conditions and catalytic systems, such as palladium-catalyzed N-arylation, to improve yields and selectivity.Bioactive Derivatives: Modifications at the 6-position, including carboxylic acid groups, have been achieved via intramolecular cyclizations using carbodiimide coupling agents, which are compatible with various functional groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, and what intermediates are critical for structural validation?

- The compound is typically synthesized via cyclization reactions involving substituted aniline derivatives. Key intermediates include methyl esters (e.g., methyl 2-cyano-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate) and keto derivatives (e.g., 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid) . Intermediate purity can be verified using HPLC, while structural confirmation relies on H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

- NMR : H and C NMR are critical for confirming the benzoxazine core and substituent positions (e.g., carboxylic acid at C6) .

- Mass Spectrometry : Exact mass analysis (e.g., 179.0252 Da for the parent ion) and fragmentation patterns help validate molecular formulae and detect impurities .

- FT-IR : Carboxylic acid C=O stretching (~1700 cm) and benzoxazine ring vibrations (~1250 cm) confirm functional groups .

Q. What are the primary derivatives of this compound, and how do they expand its utility in research?

- Common derivatives include:

- Fluoroquinolone analogs : Substitution at C3/C4 with methyl or fluoro groups enhances pharmacological activity (e.g., levofloxacin precursors) .

- Ester derivatives : Methyl or tert-butyl esters improve solubility for synthetic intermediates .

Advanced Research Questions

Q. How is this compound utilized in the development of quinolone antibiotics, and what structural modifications enhance antibacterial efficacy?

- The benzoxazine core serves as a scaffold for fluoroquinolones like levofloxacin. Key modifications include:

- C7 substitution : Piperazine or methyl groups improve bacterial DNA gyrase/topoisomerase IV inhibition .

- Fluorine at C6 : Enhances cell permeability and target binding .

Q. What analytical challenges arise in assessing the purity of this compound, and how are they addressed?

- Challenge : Commercial suppliers often lack analytical data (e.g., Sigma-Aldrich provides no certificates of analysis) .

- Solution : Researchers must perform in-house validation via:

- HPLC/GC-MS : Quantify residual solvents or byproducts.

- Elemental analysis : Confirm stoichiometry of C, H, N, O .

- X-ray crystallography : Resolve ambiguities in stereochemistry .

Q. How do structural analogs (e.g., 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid) complicate data interpretation, and what strategies mitigate misidentification?

- Issue : Analogs with minor substituent changes (e.g., dioxane vs. oxazine rings) share similar masses (e.g., 180.15 Da vs. 179.03 Da) .

- Mitigation :

- Tandem MS/MS : Differentiate fragmentation pathways (e.g., loss of CO in carboxylic acids vs. ring-opening in dioxanes) .

- Retention time mapping : Use reverse-phase chromatography with standardized mobile phases .

Q. What methodologies are employed to study the metabolic pathways of benzoxazine derivatives in pharmacological models?

- In vitro models : Liver microsomes or hepatocyte assays identify phase I/II metabolites (e.g., glucuronidation or sulfation) .

- Techniques :

- HRMS coupled with LC : Detect metabolites with exact mass shifts (e.g., +176.0321 Da for glucuronide adducts) .

- Radiolabeling : Track C-labeled compounds in excretion studies .

Data Contradiction Analysis

- CAS Number Discrepancies : The compound is listed under CAS 134997-87-8 (3-oxo derivative) and 134997-87-3 (parent structure). Researchers must cross-verify substituent positions using spectral data to avoid misapplication .

- Synthetic Byproducts : Methyl ester intermediates (e.g., CAS 534571-98-7) may persist in final products; rigorous purification (e.g., column chromatography) is required .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.